molecular formula C21H21N3O4S B2943606 N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 899944-85-5

N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

Katalognummer B2943606
CAS-Nummer: 899944-85-5
Molekulargewicht: 411.48
InChI-Schlüssel: HQKLFWDFXMNWKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide, also known as EMOPP, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Computational and Pharmacological Evaluation

Research has explored the computational and pharmacological potentials of various novel derivatives, including those similar to N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking studies against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) have revealed moderate inhibitory effects. The results indicate significant potential for such compounds in therapeutic applications, particularly in addressing inflammation and pain, as well as in cancer treatment through tumor growth inhibition and antioxidant effects (Faheem, 2018).

Anticancer Activity and Hybrid Molecule Design

Another study on related compounds demonstrated the anticancer activity through a pharmacophore hybridization approach. This involved designing drug-like small molecules with anticancer properties, further highlighting the potential of such compounds in cancer therapy. The research underlines the importance of structural design in enhancing the efficacy of therapeutic agents (Yushyn, Holota, & Lesyk, 2022).

Glutaminase Inhibitors for Cancer Therapy

The development and evaluation of BPTES analogs, including structures akin to N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide, as glutaminase inhibitors have shown promising results. Such inhibitors could offer a new avenue for cancer therapy, particularly in attenuating the growth of cancer cells through the inhibition of glutaminase, a key enzyme in cancer metabolism (Shukla et al., 2012).

Antibacterial Activity of Novel Derivatives

The exploration of novel derivatives for antibacterial activity emphasizes the potential of these compounds in addressing microbial infections. Research into the antibacterial properties of such compounds could lead to the development of new antimicrobial agents, providing alternative solutions to combat bacterial resistance (Aghekyan et al., 2020).

Antioxidant Activity and Self-Assembly in Coordination Complexes

Studies on coordination complexes constructed from derivatives similar to the compound have shown significant antioxidant activity. The effect of hydrogen bonding on the self-assembly process highlights the intricate relationships between structure and function in such compounds, potentially contributing to their therapeutic efficacy (Chkirate et al., 2019).

Eigenschaften

IUPAC Name

N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-3-28-16-10-8-15(9-11-16)23-19(25)14-29-20-21(26)24(13-12-22-20)17-6-4-5-7-18(17)27-2/h4-13H,3,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKLFWDFXMNWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.